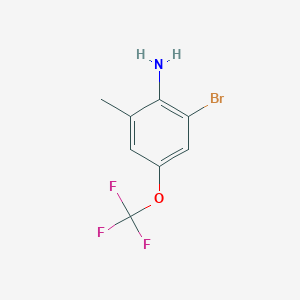
2-Bromo-6-methyl-4-(trifluoromethoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-methyl-4-(trifluoromethoxy)aniline is a compound that is part of a broader class of substances known as anilines, which are derivatives of phenylamine. These compounds are characterized by the presence of an amino group attached to a benzene ring. The specific compound also contains a bromine atom and a trifluoromethoxy group, which are substituents that can significantly alter the chemical and physical properties of the molecule.
Synthesis Analysis
The synthesis of related bromoaniline derivatives has been explored in several studies. For instance, a method for preparing 2-bromo-1,1,2,2-tetrafluoroethyl arenes using anilines and BrCF2CF2Br as starting materials has been developed, which proceeds under blue LED irradiation . This method could potentially be adapted for the synthesis of 2-Bromo-6-methyl-4-(trifluoromethoxy)aniline by choosing appropriate starting materials and reaction conditions. Additionally, the synthesis of 2,6-dibromo-4-trifluoromethoxy aniline has been reported, which involves bromination of 4-trifluoromethoxy aniline with Br2 and H2O2, suggesting that similar bromination strategies could be applied to synthesize the compound of interest .
Molecular Structure Analysis
The molecular structure of bromoaniline derivatives can be complex, and their analysis often requires sophisticated techniques. For example, the crystal structure of a bromo-(2-diphenylphosphino-N-(2-oxybenzylidene)-aniline)-nickel compound was determined using single-crystal X-ray diffraction, which revealed intermolecular π-π interactions . Although this compound is not the same as 2-Bromo-6-methyl-4-(trifluoromethoxy)aniline, the study demonstrates the type of analysis that could be conducted to understand the molecular structure of such compounds.
Chemical Reactions Analysis
The chemical reactivity of anilines with trifluoromethoxy groups can be influenced by the presence of other substituents on the benzene ring. For instance, metalation reactions of trifluoromethoxy-substituted anilines have been shown to proceed with site selectivity, which is dependent on the N-protective group used . This suggests that the bromo and methyl groups in 2-Bromo-6-methyl-4-(trifluoromethoxy)aniline could influence its reactivity in similar metalation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromoaniline derivatives can vary widely depending on the substituents present. The introduction of a trifluoromethoxy group often imparts desirable pharmacological and biological properties to molecules . The presence of a bromine atom can also affect the reactivity and stability of the compound. For example, the synthesis of [14C]-labeled bromobenzene derivatives from [14C]-aniline demonstrated the selective monobromination of aniline and subsequent transformations . These studies provide insights into the potential properties of 2-Bromo-6-methyl-4-(trifluoromethoxy)aniline, although specific data on this compound would be needed for a comprehensive analysis.
Wissenschaftliche Forschungsanwendungen
Application in Palladium-Catalyzed Direct Arylations
- Summary of the Application: This compound has been used in the direct arylation of heteroarenes with polyfluoroalkoxy-substituted bromobenzenes . This process involves the reaction of heteroarenes with aryl halides to form arylated heteroarenes .
- Methods of Application: The reaction was catalyzed by palladium (Pd), using Pd(OAc)2 as the catalyst and KOAc as an inexpensive base . The reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in this process was explored .
- Results or Outcomes: High yields of arylated heteroarenes were obtained . This synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity and low environmental impact .
Use in Synthesis of Anticancer Agents
- Summary of the Application: Compounds similar to “2-Bromo-6-methyl-4-(trifluoromethoxy)aniline”, such as “4-(Trifluoromethoxy)aniline”, have been used in the synthesis of anticancer agents .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of these syntheses are anticancer agents, which are used in the treatment of various types of cancer .
Use in Synthesis of Antitumor Medicaments
- Summary of the Application: Similar to the above, “4-(Trifluoromethoxy)aniline” has been used in the synthesis of antitumor medicaments .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of these syntheses are antitumor medicaments, which are used in the treatment of various types of tumors .
Use in Synthesis of Liquid-Crystalline Polymethacrylates
- Summary of the Application: Compounds similar to “2-Bromo-6-methyl-4-(trifluoromethoxy)aniline”, such as “4-(Trifluoromethoxy)aniline”, have been used in the synthesis of side-group liquid-crystalline polymethacrylates .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of these syntheses are side-group liquid-crystalline polymethacrylates, which have various applications in materials science .
Use in Synthesis of Schiff Bases
- Summary of the Application: “4-(Trifluoromethoxy)aniline” has been used in the synthesis of a series of novel Schiff bases, via condensation with pyridinecarboxaldehydes .
- Methods of Application: The synthesis was carried out in the presence of molecular sieves .
- Results or Outcomes: The outcomes of these syntheses are novel Schiff bases, which have various applications in medicinal chemistry and materials science .
Eigenschaften
IUPAC Name |
2-bromo-6-methyl-4-(trifluoromethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO/c1-4-2-5(14-8(10,11)12)3-6(9)7(4)13/h2-3H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRXIDYCCDPMCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)Br)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382575 |
Source


|
| Record name | 2-bromo-6-methyl-4-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-methyl-4-(trifluoromethoxy)aniline | |
CAS RN |
887266-83-3 |
Source


|
| Record name | 2-bromo-6-methyl-4-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

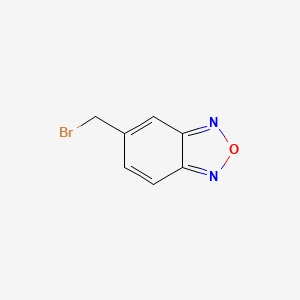
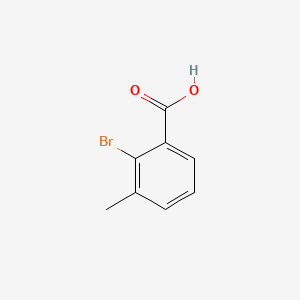
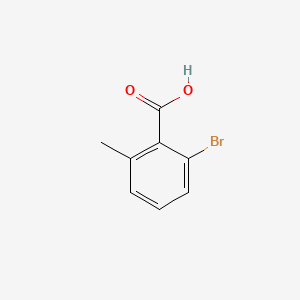
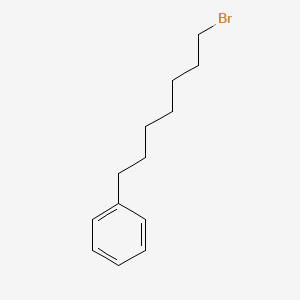
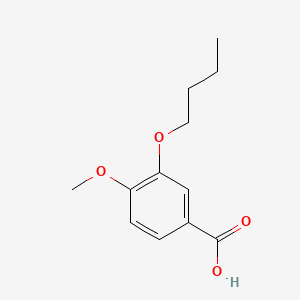
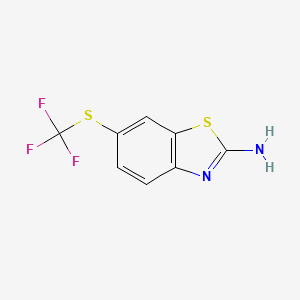

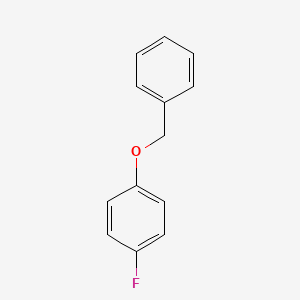
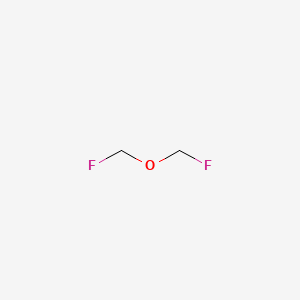

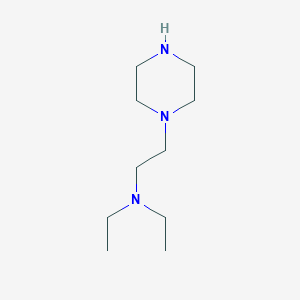
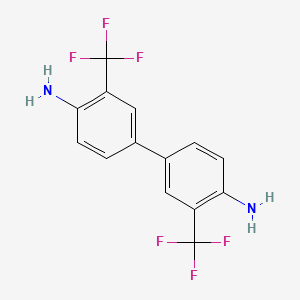
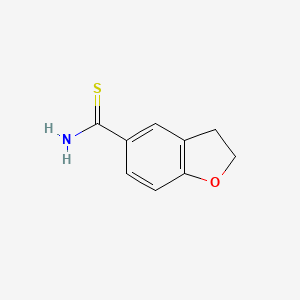
![3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid](/img/structure/B1273173.png)